Computational Predicted Binding Affinity for Sigma-1 Receptor vs. Gold Standard
The compound's predicted affinity for the Sigma-1 receptor (SIGMAR1) was computationally assessed. It has a predicted pKi of 5.92, which corresponds to a Ki of approximately 1.2 µM [1]. This is compared to the gold standard sigma-1 ligand haloperidol, which has a significantly higher experimentally determined affinity with a Ki of approximately 5 nM [2]. While the target compound shows a much weaker predicted binding, it represents a distinct chemotype (oxalamide) for exploring an allosteric or alternative binding mode compared to the potent but non-selective haloperidol.
| Evidence Dimension | Sigma-1 Receptor Binding Affinity (pKi / Ki) |
|---|---|
| Target Compound Data | pKi = 5.92 (Ki ≈ 1.2 µM) |
| Comparator Or Baseline | Haloperidol, Ki = 5.2 nM |
| Quantified Difference | The comparator (haloperidol) has ~230-fold higher affinity. |
| Conditions | Target data from ChEMBL20-based computational prediction model (SEA). Comparator data from experimental radioligand binding assay. |
Why This Matters
This defines the compound's potency context; it is a low-affinity probe suitable for SAR studies, not a replacement for high-affinity standards, and its distinct chemotype may confer a different selectivity profile.
- [1] ZINC15 entry for ZINC000013803883. Predicted activities based on ChEMBL20. View Source
- [2] Matsumoto, R. R., & Pouw, B. (2000). Haloperidol and reduced haloperidol: a review of sigma receptor pharmacology. European Journal of Pharmacology, 401(3), 293-305. View Source
